![molecular formula C6H12N2O B1280445 Oxane-4-carboximidamide CAS No. 780031-45-0](/img/structure/B1280445.png)
Oxane-4-carboximidamide
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Overview
Description
Oxane-4-carboximidamide, also known by its IUPAC name tetrahydro-2H-pyran-4-carboximidamide, is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . This compound is notable for its applications in various scientific research fields and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxane-4-carboximidamide typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the imidamide group to other functional groups.
Reduction: Reduction reactions can modify the imidamide group to form different derivatives.
Substitution: The compound can participate in substitution reactions where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Oxane-4-carboximidamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Oxane-4-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: Similar structure but with an amide group instead of an imidamide group.
Oxane-4-carboxylic acid: The carboxylic acid derivative of Oxane-4-carboximidamide.
Pyran-4-carboximidamide: A similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific imidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Oxane-4-carboximidamide, a compound with the molecular formula C6H12N2O2, has garnered attention in various fields of biological and pharmaceutical research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a six-membered ring structure with functional groups that enhance its reactivity and biological activity. Its molar mass is approximately 144.18 g/mol, which positions it favorably for interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Inhibition of UHRF1 : This epigenetic regulator is often overexpressed in various cancers. This compound has been shown to downregulate UHRF1 expression in tumor cells, leading to the reactivation of tumor-suppressor genes and subsequent inhibition of cell growth and promotion of apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting microbial cell walls or interfering with metabolic pathways .
Cancer Research
Research indicates that this compound has significant implications in cancer treatment:
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a marked reduction in cell viability in various cancer cell lines, including MCF-7 and HepG2, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 2.13 | UHRF1 inhibition |
HepG2 | 1.63 | Tumor-suppressor reactivation |
Ophthalmology
This compound has also been explored for its efficacy in treating retinal conditions:
- Case Study : It was used in complex cases of retinal detachment where traditional therapies failed, indicating its potential role in ophthalmic treatments .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, including oxidation, reduction, and substitution. These processes can yield derivatives with enhanced biological properties.
Common Synthesis Methods
- Oxidation : Converts the imidamide group to other functional groups.
- Reduction : Modifies the imidamide group to form different derivatives.
- Substitution : Involves replacing the imidamide group with other functional groups.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Properties : Derivatives of this compound have shown antibacterial and antifungal effects, suggesting a broad spectrum of antimicrobial activity .
- Pharmacokinetics : Ongoing investigations are focusing on the pharmacokinetic profiles of this compound and its derivatives to optimize therapeutic applications .
Properties
IUPAC Name |
oxane-4-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPQNBFDNJRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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